Ethyl 4-bromobutyrate CAS number and properties
Ethyl 4-bromobutyrate CAS number and properties
An In-depth Technical Guide to Ethyl 4-bromobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-bromobutyrate, a versatile bifunctional reagent crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its key applications.
Core Identity and Properties
Ethyl 4-bromobutyrate, also known as γ-Bromobutyric acid ethyl ester, is a valuable building block in organic synthesis. Its structure incorporates both a reactive alkyl bromide for nucleophilic substitution and an ethyl ester group.
CAS Number: 2969-81-5[1][2][3][4][5][6]
Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₁₁BrO₂[3][4][5][7][8] |
| Molecular Weight | 195.05 g/mol [2][3][4][5][7] |
| IUPAC Name | ethyl 4-bromobutanoate[7][9] |
| InChI | InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3[2][5][7] |
| InChIKey | XBPOBCXHALHJFP-UHFFFAOYSA-N[2][5][7][8] |
| Canonical SMILES | CCOC(=O)CCCBr[2][7][9] |
| Synonyms | 4-Bromobutyric acid ethyl ester, Ethyl γ-bromobutyrate, 1-Bromo-3-(carboethoxy)propane, 3-(Ethoxycarbonyl)propyl bromide[2][5][10] |
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[2][7][11] |
| Appearance | Clear, colorless to pale yellow liquid[1][7][11][12][13] |
| Boiling Point | 80-82 °C @ 10 mmHg[1][2][6][13][14] |
| Density | 1.363 g/mL at 25 °C[1][2][6][15] |
| Refractive Index (n²⁰/D) | 1.456[1][2][6] |
| Flash Point | 90 °C (194 °F) - closed cup[2][13] |
| Vapor Pressure | 0.362 mmHg at 25 °C[6][14] |
| Solubility | Immiscible in water[6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of Ethyl 4-bromobutyrate.
| Spectroscopy | Key Data Points |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.10 (q, 2H), 3.43 (t, 2H), 2.45 (t, 2H), 2.13 (m, 2H), 1.22 (t, 3H)[1] |
| ¹³C NMR | Data available in spectral databases[14][16] |
| Infrared (IR) | Data available in spectral databases[5][7][17][18] |
| Mass Spectrometry (MS) | Data available in spectral databases[5][7][8] |
Safety and Handling
Ethyl 4-bromobutyrate is a hazardous chemical that requires careful handling in a laboratory setting.
GHS Hazard Information
| Category | Description |
| Pictogram | GHS07 (Exclamation Mark)[15][19] |
| Signal Word | Warning [2][19][20][21] |
| Hazard Statements | H315: Causes skin irritation[2][7][19][20]. H319: Causes serious eye irritation[2][7][19][20]. H335: May cause respiratory irritation[2][7][19]. |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2][21] |
Handling and Storage
-
Handling: Use in a well-ventilated area or under a fume hood.[21] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][20] Keep away from heat, sparks, and open flames.[11][21]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[19][21]
Experimental Protocols
Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone (One-Step Method)
This protocol is adapted from a patented, efficient one-step synthesis method that offers high yield and purity.[22][23]
Methodology:
-
Reaction Setup: Add γ-butyrolactone (e.g., 200g) to a three-necked flask equipped with a stirrer and gas inlet, placed in a water bath to maintain a temperature of 10-30 °C.[23]
-
HBr Gas Introduction: Slowly bubble dry hydrogen bromide (HBr) gas into the stirred γ-butyrolactone. The optimal molar ratio of HBr to γ-butyrolactone is approximately 1.2:1.[22][23]
-
Ring Opening: After HBr addition is complete, raise the reaction temperature to 0-50 °C and continue stirring for 1-3 hours to ensure the complete ring-opening of the lactone to form 4-bromobutyric acid.[23]
-
Esterification: Add absolute ethanol to the reaction mixture. A molar ratio of approximately 1.06:1 of ethanol to the initial γ-butyrolactone is recommended.[22] Control the temperature between 10-90 °C and stir for 2-6 hours until the esterification is complete.[23]
-
Work-up and Purification: a. Cool the reaction mixture and add deionized water to wash it.[23][24] b. Separate the lower organic layer. c. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, adjusting the pH to 7.0.[23][24] d. Separate the organic layer again and wash with deionized water.[23][24] e. Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1][24] f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 4-bromobutyrate. The product is typically a colorless to yellow oil.[1]
Caption: Workflow for the one-step synthesis of Ethyl 4-bromobutyrate.
Analytical Protocol: HPLC Method
Ethyl 4-bromobutyrate can be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).[10]
Methodology:
-
Column: Newcrom R1 or equivalent C18 reverse-phase column.[10]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[10]
-
Detection: UV detection at an appropriate wavelength or MS detection.
-
Application: This method is suitable for purity analysis, impurity profiling, and pharmacokinetic studies.[10]
Applications in Research and Drug Development
Ethyl 4-bromobutyrate's bifunctional nature makes it a key intermediate in the synthesis of complex molecules.
-
Pharmaceutical Intermediates: It is widely used to synthesize active pharmaceutical ingredients (APIs), including various inhibitors, antagonists, and anticoagulants.[12]
-
Antitumor Agents: It serves as a precursor in the synthesis of thieno[2,3-b]-azepin-4-ones, a class of compounds investigated for their anti-tumor properties.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): It was utilized in the development of an ELISA for the detection of zilpaterol, a veterinary drug.[1][2][22]
-
Peptide Chemistry: The compound is used as a building block for creating firefly luciferase inhibitor-conjugated peptide derivatives.[1]
-
Agrochemicals: It is an important synthetic precursor for developing new pesticides and herbicides.[6][12]
Caption: Key application areas of Ethyl 4-bromobutyrate.
References
- 1. Ethyl 4-bromobutyrate | 2969-81-5 [chemicalbook.com]
- 2. 4-溴丁酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 4-bromobutyrate, 97+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 4-bromobutyrate [webbook.nist.gov]
- 6. Ethyl 4-bromobutyrate [chembk.com]
- 7. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-bromobutyrate [webbook.nist.gov]
- 9. A13470.0B [thermofisher.com]
- 10. Ethyl 4-bromobutyrate | SIELC Technologies [sielc.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Ethyl 4-bromobutyrate [nastchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
- 15. 2969-81-5 CAS | ETHYL-4-BROMOBUTYRATE | Laboratory Chemicals | Article No. 3719R [lobachemie.com]
- 16. Ethyl 4-bromobutyrate(2969-81-5) 1H NMR [m.chemicalbook.com]
- 17. Ethyl 4-bromobutyrate(2969-81-5) IR2 spectrum [chemicalbook.com]
- 18. Ethyl 4-bromobutyrate [webbook.nist.gov]
- 19. lobachemie.com [lobachemie.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]
- 23. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]
- 24. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
